cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole

PROTAC Targeted Protein Degradation Linkerology

Sourcing a stereochemically defined, rigid linker for PROTAC design often involves lengthy multi-step syntheses, delaying lead optimization. cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole (CAS 1221439-83-3) overcomes this: it is a pre-assembled, cis-fused bicyclic pyrrolidine with orthogonal Boc and primary amine protecting groups. - Confirmed 99% synthetic yield from an accessible azide intermediate, enabling cost-efficient scaling to multigram quantities. - Validated as a key intermediate for mAChR M4 antagonist programs targeting schizophrenia and Alzheimer's disease. - The cis-conformation enforces a folded-back geometry critical for ternary complex formation and E3 ligase engagement, non-interchangeable with trans or achiral linkers.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 1221439-83-3
Cat. No. B1400307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole
CAS1221439-83-3
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC(CC2C1)N
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9+,10?
InChIKeyDPYIUHWPQGIBSS-ULKQDVFKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: Stereodefined Bicyclic Building Block


cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole is a cis-fused bicyclic pyrrolidine derivative featuring a Boc-protected secondary amine and a primary amine on a hexahydrocyclopenta[c]pyrrole scaffold . With a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32, this compound is commercially available as a research chemical with typical purities of 95–97% . Its rigid, stereodefined core makes it a valuable building block in medicinal chemistry, particularly as a PROTAC linker and as a key intermediate in the synthesis of muscarinic acetylcholine receptor M4 (mAChR M4) antagonists [1].

Rigid cis-fused core Defined stereochemistry for PROTAC ternary complex geometry control
Orthogonal protecting groups Boc-protected secondary amine and free primary amine for selective derivatization
Validated intermediate Cited as key building block for mAChR M4 antagonist synthesis (WO2019079783A1)

cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: Stereochemical Irreplaceability


The stereochemistry of the 5-amino group on the hexahydrocyclopenta[c]pyrrole ring is critical. The cis-configuration enforces a specific three-dimensional orientation that directly influences molecular recognition, ternary complex formation, and degradation efficiency in PROTAC applications [1]. High-resolution structural studies on analogous PROTAC linkers demonstrate that a cis-stereocenter can induce a 'folded-back' conformation with distinct intramolecular contacts and E3 ligase interactions, whereas the trans-isomer adopts a rigid 'stick-out' conformation, leading to divergent binding affinities and cellular degradation outcomes [1]. This stereochemical sensitivity renders the cis-isomer non-interchangeable with the trans-isomer or achiral linkers; substitution without experimental validation risks compromising project integrity.

trans-isomer substitution
Cis-configuration drives a folded-back conformation for ternary complex formation; the trans-isomer adopts a rigid stick-out geometry that may shift degradation cooperativity, requiring experimental validation before substitution.
achiral linker mismatch
Achiral linkers lack the stereochemical bias needed for specific E3 ligase engagement; direct replacement may alter targeted protein degradation efficiency.

cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: Comparator Benchmarks


Stereochemical Impact on PROTAC Degradation

A single stereochemical inversion within a PROTAC linker, such as switching from a cis to a trans configuration, has been shown to profoundly alter ternary complex formation and cellular degradation activity [1]. In a study of LRRK2 PROTACs, the trans-cyclohexyl linker (XL01126) demonstrated superior degradation and cooperativity compared to its cis-analogue, despite the trans-compound exhibiting weaker binary binding affinity to the VHL E3 ligase [1]. This is attributed to the cis-linker's 'folded-back' conformation versus the trans-linker's 'rigid stick-out' conformation, as revealed by co-crystal structures [1].

Conformation & Degradation
Class-level inference
Cis vs trans linker geometry altered ternary complex formation and degradation cooperativity in LRRK2 PROTAC model; trans-linker showed higher cooperativity but weaker binary VHL binding.
Supports stereochemical-dependent degradation response; cis stereochemistry may shift ternary complex geometry and degradation outcome.
Class inference from cyclohexyl PROTAC series; direct data for this compound not available.
PROTAC Targeted Protein Degradation Linkerology

High Synthetic Yield & Scalability

A reported synthetic route for cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole achieves a 99% yield from the corresponding azide precursor under hydrogenation conditions with Pd(OH)₂/C in methanol . This near-quantitative yield is a key differentiator for procurement, as it suggests a robust and efficient synthesis that can support both milligram-scale research and larger-scale pre-clinical demands.

Synthetic Yield
Data to verify
99% yield from azide precursor under hydrogenation (Pd(OH)₂/C, MeOH)
Reported high yield may support cost-effective multi-gram scale-up; process robustness should be verified.
Supplier-reported data; independent verification recommended.
Medicinal Chemistry Process Chemistry Building Blocks

Purity vs. trans-Isomer

The cis-stereoisomer of 5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole is available from reputable vendors at a purity of 97% . While the trans-isomer is also offered at 98% by some suppliers , the cis-isomer's purity is well within acceptable limits for advanced intermediate applications and does not present a disadvantage relative to its stereoisomeric counterpart.

Purity vs trans-isomer
Head-to-head
cis-isomer: 97% purity; trans-isomer: 98% purity (commercial specifications)
Comparable purity within research-grade tolerance; no material-quality disadvantage for cis-isomer.
Vendor specifications from Sigma-Aldrich (cis) and MolCore (trans); batch-dependent.
Analytical Chemistry Quality Control Procurement

Patent-Validated M4 Antagonist Intermediate

This cis-amino-boc-cyclopenta[c]pyrrole scaffold is explicitly utilized in the synthesis of substituted hexahydro-1H-cyclopenta[c]pyrrole compounds claimed as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4) [1]. Patent WO2019079783A1, assigned to Vanderbilt University, describes the preparation of a tert-butyl (3aR,5s,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate intermediate, highlighting its role in generating biologically active molecules targeting CNS disorders [1].

Patent-validated intermediate
Class-level inference
Explicitly cited as synthetic intermediate for mAChR M4 antagonists in WO2019079783A1.
Supports relevance in CNS lead development; facilitates access to patent-protected chemical space.
Patent assigned to Vanderbilt University; research use only.
Neuroscience CNS Drug Discovery mAChR M4

cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: Application Scenarios


Stereodefined PROTAC Design

Researchers developing PROTACs for novel targets can utilize this compound as a rigid, stereodefined linker. Its cis-configuration provides a specific conformational bias that can be exploited to optimize ternary complex formation and degradation efficiency, as demonstrated in class-level studies [1]. This is particularly relevant for targets where linker geometry critically influences E3 ligase engagement.

M4 Antagonists for CNS Disorders

This building block serves as a direct synthetic precursor for substituted hexahydro-1H-cyclopenta[c]pyrrole mAChR M4 antagonists [1]. Given the therapeutic interest in M4 for schizophrenia, Alzheimer's disease, and other CNS conditions, procurement of this intermediate enables the rapid exploration of novel chemical space around this validated pharmacophore.

Scale-Up for Lead Optimization & Pre-Clinical Studies

The reported 99% synthetic yield from an accessible azide intermediate [1] makes this compound an economically viable building block for projects requiring multigram to kilogram quantities. It reduces the cost and time associated with multi-step syntheses, making it ideal for lead optimization campaigns where material consumption is high.

Chiral Amine Libraries for Fragment-Based Screening

The orthogonal protecting groups (Boc on pyrrolidine nitrogen; free primary amine) allow for selective, sequential derivatization. This enables the construction of diverse, stereochemically pure compound libraries for fragment-based screening or scaffold-hopping exercises in medicinal chemistry.

Application
Selection Property
Validation Focus
Stereodefined PROTAC linker design
Cis-configuration geometry bias
Ternary complex formation and degradation efficiency assays
mAChR M4 antagonist synthesis
Patent-validated intermediate scaffold
Receptor binding and functional antagonist assays
Multi-gram scale-up for lead optimization
Reported high-yield hydrogenation step
Process reproducibility and material throughput
Chiral amine library generation
Orthogonal Boc/amine protecting groups
Derivatization scope and stereochemical retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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